

1H NMR and 13C NMR of 3,4,5-Trimethoxybenzaldehyde oxime

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Compound of Interest

Compound Name: 3,4,5-Trimethoxybenzaldehyde oxime

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An In-Depth Technical Guide to the ^1H and ^{13}C NMR Spectroscopy of **3,4,5-Trimethoxybenzaldehyde Oxime**

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insights into molecular structure.[1][2] For researchers and professionals in drug development and materials science, the ability to unequivocally determine the structure of a synthesized compound is paramount. This guide provides a comprehensive technical analysis of the ^1H and ^{13}C NMR spectra of **3,4,5-Trimethoxybenzaldehyde oxime**, a key chemical intermediate in the synthesis of various pharmaceuticals and a potent inhibitor of 1-deoxy-D-xylulose phosphate (DXP) synthase in pathogenic bacteria.[3]

This document moves beyond a simple recitation of spectral data. As a senior application scientist, the goal is to provide a field-proven perspective, explaining the causal relationships behind experimental choices and spectral features. We will delve into the synthesis of the title compound, establish validating protocols for NMR sample preparation and data acquisition, and conduct a detailed interpretation of the resulting spectra, grounded in the fundamental principles of substituent effects on chemical shifts.

Synthesis and Molecular Structure

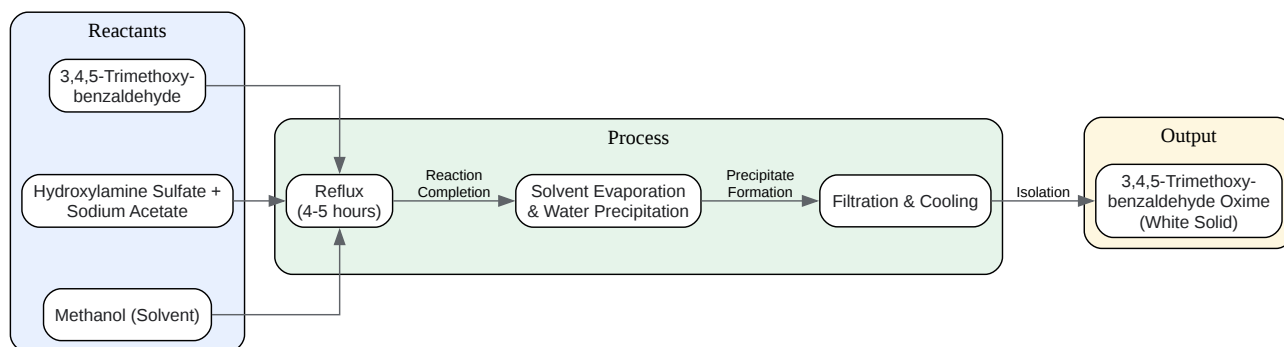
The reliable synthesis of the analyte is the first step in any characterization workflow. **3,4,5-Trimethoxybenzaldehyde oxime** is typically prepared via straightforward condensation reaction between 3,4,5-Trimethoxybenzaldehyde and a hydroxylamine salt.[3][4] This reaction is a robust and high-yield method for converting an aldehyde to an oxime.

Experimental Protocol: Synthesis

A well-documented laboratory-scale synthesis involves the following steps[4]:

- **Reagent Preparation:** A solution of 3,4,5-trimethoxybenzaldehyde (e.g., 1 g, 5.1 mmol) in methanol (15 ml) is prepared. A separate mixture of hydroxylamine sulfate (0.836 g, 5.1 mmol) and an excess of sodium acetate (2.09 g, 25.5 mmol) is made. Sodium acetate acts as a base to neutralize the sulfate and liberate free hydroxylamine.
- **Reaction:** The aldehyde solution is added to the hydroxylamine mixture.
- **Reflux:** The combined reaction mass is refluxed for 4–5 hours until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
- **Workup and Isolation:** The solvent is removed under reduced pressure (in vacuo). Demineralized water (40 ml) is added to the residue, which is then cooled to 5–8 °C to precipitate the product.
- **Purification:** The resulting white crystalline solid is collected by filtration.

This protocol provides a self-validating system, as the identity and purity of the product can be confirmed by melting point analysis and the comprehensive NMR analysis detailed below.



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Caption: Workflow for the synthesis of **3,4,5-Trimethoxybenzaldehyde oxime**.

NMR Analysis: Experimental Design

The quality and reliability of NMR data are critically dependent on the experimental setup. Choices regarding the solvent and acquisition parameters are not arbitrary; they are made to optimize resolution, signal-to-noise, and quantitative accuracy.

Protocol: NMR Sample Preparation

- **Solvent Selection:** Deuterated chloroform (CDCl_3) is an excellent choice for this compound due to its high solubilizing power for moderately polar molecules and its single, well-defined residual solvent peak ($\delta \approx 7.26$ ppm).[5] Alternatively, DMSO- d_6 can be used, which is beneficial for observing exchangeable protons like the oxime -OH due to its hydrogen-bond accepting nature.[6]
- **Concentration:** Weigh approximately 10-20 mg of the dried oxime product.
- **Dissolution:** Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
- **Homogenization:** Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

Protocol: NMR Data Acquisition

For a standard small molecule like this (M.Wt: 211.21 g/mol), the following parameters on a 400 or 500 MHz spectrometer are recommended for achieving high-quality spectra.[3][7]

Parameter	¹ H NMR	¹³ C NMR	Rationale
Pulse Program	Standard 1D (zg30)	Proton-decoupled (zgpg30)	Standard, robust sequences for simple 1D acquisition.
Pulse Angle	30-45°	30°	A smaller flip angle allows for a shorter relaxation delay (d1) without saturating the signals, increasing experimental efficiency.[8]
Spectral Width	~12 ppm	~220 ppm	Encompasses the full range of expected chemical shifts for organic molecules.[2][7]
Acquisition Time (AQ)	~3-4 s	~1-2 s	Provides good digital resolution without acquiring excessive noise.[2][8]
Relaxation Delay (d1)	1.5-2 s	2 s	Ensures near-complete T1 relaxation for most nuclei, allowing for reliable integration in ¹ H and better signal intensity in ¹³ C.[8]
Number of Scans (NS)	8-16	256-1024	Sufficient to achieve good signal-to-noise for ¹ H. More scans are needed for the less sensitive ¹³ C nucleus.

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acq_C13 [label="Acquire 13C Spectrum\n(zgpg30, NS=1024)"];
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analysis [label="Spectral Analysis\n(Peak Picking, Integration,\nAssignment)"];
```

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load -> acq_C13;
acq_H1 -> proc;
acq_C13 -> proc;
proc -> analysis;
}
```

Caption: General workflow for NMR spectral acquisition and analysis.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The conversion of the aldehyde to the oxime introduces distinct changes from the starting material, which features a sharp aldehyde proton singlet around 9.85 ppm.[9][10]

The key to interpretation lies in understanding how the electron-donating methoxy groups and the electron-withdrawing iminyl group influence the chemical shifts of the aromatic and functional group protons.^[1]

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Caption: Structure of **3,4,5-Trimethoxybenzaldehyde oxime** with proton labels.

Table 1: Predicted ¹H NMR Assignments for **3,4,5-Trimethoxybenzaldehyde Oxime** (in CDCl₃)

Label	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment & Rationale
H _a	> 8.5 (variable)	Broad Singlet	1H	Oxime -OH: This proton is acidic and subject to hydrogen bonding and chemical exchange, resulting in a broad signal. Its chemical shift is highly dependent on solvent and concentration. ^[11]
H _e	~8.10	Singlet	1H	Iminyl -CH=: This proton is attached to the sp ² -hybridized carbon of the oxime. It is deshielded by the electronegative nitrogen and is downfield, analogous to the ~8.17 ppm signal in benzaldehyde oxime. ^[12]
H _n	~6.85	Singlet	2H	Aromatic H-2, H-6: These two protons are chemically equivalent due to the molecule's symmetry. They are shielded by the strong electron-donating effect of the three methoxy groups, shifting them upfield relative to unsubstituted benzaldehyde. ^[1]
H _n	~3.91	Singlet	6H	meta-Methoxy (-OCH ₃): Protons of the two equivalent methoxy groups at C-3 and C-5. These appear as a sharp singlet.
H _n	~3.88	Singlet	3H	para-Methoxy (-OCH ₃): Protons of the methoxy group at C-4. This group is in a slightly different electronic environment than the meta-groups, often resulting in a distinct chemical shift.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The most dramatic change from the starting aldehyde chemical shift of the carbonyl carbon, which moves significantly upfield upon conversion to the oxime C=N carbon.[3][12]

Table 2: Predicted ¹³C NMR Assignments for **3,4,5-Trimethoxybenzaldehyde Oxime** (in CDCl₃)

Carbon	Chemical Shift (δ) ppm (Predicted)	Assignment & Rationale
C ₇	~150.0	Iminyl Carbon (C=NOH): This sp ² carbon is significantly shielded relative to the aldehyde carbonyl carbon (~191 ppm in the starting material) but is still downfield due to being double-bonded to nitrogen.[3][12]
C ₄	~153.5	Aromatic C-4: An ipso-carbon attached to an electron-donating methoxy group, placing it far downfield.
C ₃ , C ₅	~141.0	Aromatic C-3, C-5: Ipso-carbons attached to the other two methoxy groups. Equivalent by symmetry.
C ₁	~128.0	Aromatic C-1: The ipso-carbon attached to the oxime group. Its shift is influenced by the C=N bond.
C ₂ , C ₆	~105.0	Aromatic C-2, C-6: These protonated aromatic carbons are significantly shielded by the ortho and para electron-donating methoxy groups.
C ₉	~60.9	para-Methoxy Carbon: The carbon of the methoxy group at the C-4 position.
C ₈ , C ₁₀	~56.2	meta-Methoxy Carbons: The carbons of the two equivalent methoxy groups at the C-3 and C-5 positions.

Conclusion

The structural elucidation of **3,4,5-Trimethoxybenzaldehyde oxime** is definitively achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The ¹H spectrum is characterized by distinct singlets for the iminyl, aromatic, and two types of methoxy protons, with a broad, exchange signal for the oxime hydroxyl. The ¹³C spectrum confirms the molecular symmetry and is highlighted by the characteristic upfield shift of the iminyl carbon ~150.0 ppm from its aldehyde precursor's carbonyl signal at ~191 ppm. By employing the robust synthesis and analytical protocols detailed in this guide, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent scientific endeavors.

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